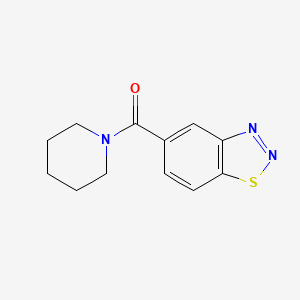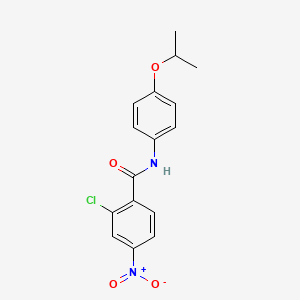![molecular formula C14H18N2O4 B5625177 ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5625177.png)
ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate involves complex chemical reactions. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives have been synthesized to study their crystalline structures and interactions, such as hydrogen bonding and pi-pi stacking interactions, which could provide insights into the synthetic pathways of related compounds (Garden et al., 2007). Moreover, the synthesis of morpholine derivatives, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which could offer analogous methodologies for synthesizing this compound (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been extensively analyzed. For example, the crystal structure of related carbamates shows the molecules linked by hydrogen bonds forming chains or sheets, and such structural information is crucial for understanding the molecular architecture and potential interactions of this compound (Garden et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives reveal their reactivity and potential applications. Directed lithiation reactions of related compounds indicate the versatility and reactivity of these molecules, suggesting similar possibilities for this compound (Smith et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, are essential for their application in various domains. The detailed crystalline structure analysis provides insights into the physical properties and stability of these compounds (Garden et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under different conditions, and potential for chemical modifications, is crucial for the application of this compound in non-medical fields. Studies on related compounds offer valuable insights into these aspects, guiding the practical use of this compound (Smith et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(18)15-12-6-4-3-5-11(12)13(17)16-7-9-19-10-8-16/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKMMXHMVWTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-(3,5-dichloro-4-methylbenzoyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5625110.png)

![2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625115.png)

![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)
![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)


![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)

![4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5625186.png)
